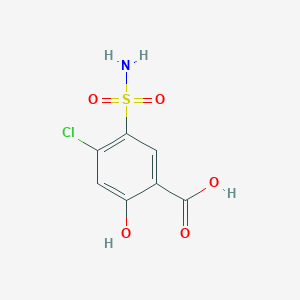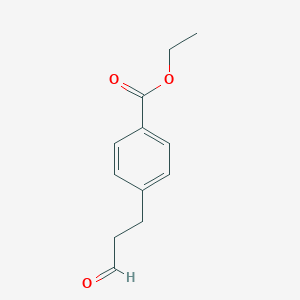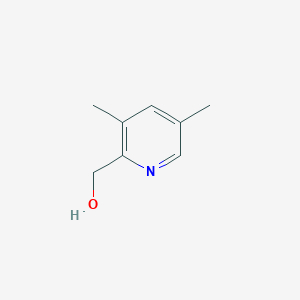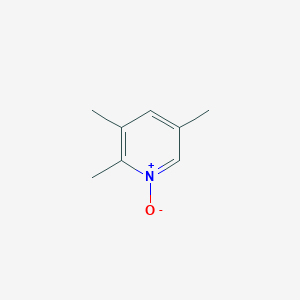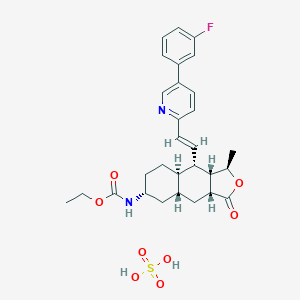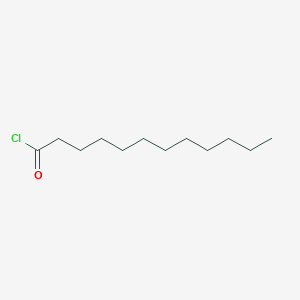
月桂酰氯
概述
科学研究应用
十二酰氯在科学研究中具有广泛的应用:
化学: 它用作化学修饰纳米纤维素、纳米原纤化纤维素和纤维素纳米晶体的裁剪剂.
生物学: 十二酰氯用于制备酰化胶原蛋白,酰化胶原蛋白表现出更好的水溶性和表面活性.
医学: 它用于合成各种医药中间体和活性化合物。
作用机制
十二酰氯在化学反应中充当反应性中间体。 它与胺和醇等各种亲核试剂发生亲核取代反应,形成酰胺和酯 . 这种反应性使其可用于合成各种化合物。这些反应中涉及的分子靶标和途径主要是反应分子上的亲核位点。
安全和危害
Lauroyl chloride is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its potential to cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
生化分析
Biochemical Properties
Lauroyl chloride plays a significant role in biochemical reactions, primarily as a reagent for acylation. It interacts with various enzymes, proteins, and other biomolecules through the formation of covalent bonds. One notable interaction is with hydroxyl and amino groups in proteins and enzymes, leading to the formation of esters and amides . This acylation process can modify the activity and function of these biomolecules, influencing biochemical pathways and cellular processes .
Cellular Effects
Lauroyl chloride affects various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of proteins by lauroyl chloride can alter their conformation and activity, impacting signal transduction pathways . Additionally, lauroyl chloride can affect gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of lauroyl chloride involves its reactivity with nucleophilic groups in biomolecules. It forms covalent bonds with hydroxyl, amino, and thiol groups, leading to the acylation of proteins and enzymes . This acylation can result in enzyme inhibition or activation, depending on the specific biomolecule and the site of modification . Additionally, lauroyl chloride can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lauroyl chloride can change over time due to its stability and degradation. Lauroyl chloride is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of lauric acid and hydrochloric acid . This hydrolysis can affect its long-term impact on cellular function, as the degradation products may have different biological activities . In vitro and in vivo studies have shown that prolonged exposure to lauroyl chloride can lead to cumulative effects on cellular processes and function .
Dosage Effects in Animal Models
The effects of lauroyl chloride vary with different dosages in animal models. At low doses, lauroyl chloride can acylate specific proteins and enzymes, leading to subtle changes in cellular function . At high doses, it can cause toxic effects, including cell membrane disruption, enzyme inhibition, and oxidative stress . These adverse effects are dose-dependent and can lead to significant physiological changes and toxicity in animal models .
Metabolic Pathways
Lauroyl chloride is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes and cofactors involved in lipid metabolism, leading to the formation of acylated intermediates . These intermediates can affect metabolic flux and alter the levels of metabolites in cells . Additionally, lauroyl chloride can influence the synthesis and degradation of fatty acids and other lipids, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, lauroyl chloride is transported and distributed through passive diffusion and interactions with transport proteins . It can bind to specific transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . The localization and accumulation of lauroyl chloride can affect its biological activity and impact cellular processes .
Subcellular Localization
Lauroyl chloride is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct environments for biochemical reactions . Targeting signals and post-translational modifications can direct lauroyl chloride to specific organelles, affecting its role in cellular processes .
准备方法
十二酰氯是通过使月桂酸与亚硫酰氯反应合成的。 该反应通常涉及在咪唑或2-甲基咪唑等催化剂存在下,将月桂酸与亚硫酰氯加热 . 反应条件包括将温度维持在约90°C并确保光气的温和回流。 反应持续进行,直到氯化氢的逸出停止 . 工业生产方法遵循类似的程序,但规模更大,确保了高效的转化率和高产率。
化学反应分析
十二酰氯经历各种类型的化学反应,这些反应是酰氯的特征:
亲核取代: 十二酰氯与胺和醇等亲核试剂反应,分别生成酰胺和酯.
还原: 它可以用碱还原成月桂酮(一种酮).
这些反应中常用的试剂包括叠氮化钠、碱和各种亲核试剂。这些反应形成的主要产物是酰胺、酯、酮和异氰酸酯。
相似化合物的比较
十二酰氯类似于其他酰氯,例如乙酰氯、苯甲酰氯和硬脂酰氯。 它的独特性在于其更长的碳链,赋予其不同的物理和化学性质。 例如,与乙酰氯和苯甲酰氯相比,十二酰氯具有更高的沸点和不同的溶解度特性 . 类似的化合物包括:
- 乙酰氯 (CH₃COCl)
- 苯甲酰氯 (C₆H₅COCl)
- 硬脂酰氯 (C₁₇H₃₅COCl)
这些化合物具有相似的反应性模式,但它们的碳链长度和具体应用不同。
属性
IUPAC Name |
dodecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGIJDNPUZEBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044368 | |
| Record name | Dodecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water white liquid; [HSDB] Colorless liquid; [MSDSonline] | |
| Record name | Dodecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5048 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
145 °C @ 18 MM HG | |
| Record name | DODECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHER | |
| Record name | DODECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WATER-WHITE LIQUID | |
CAS No. |
112-16-3 | |
| Record name | Dodecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauroyl chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dodecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauroyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAUROYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHL10777I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DODECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-17 °C | |
| Record name | DODECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Lauroyl chloride has the molecular formula C12H23ClO and a molecular weight of 218.77 g/mol. []
A: Researchers commonly employ Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to characterize lauroyl chloride and its derivatives. FTIR analysis often reveals a characteristic peak for the carbonyl group (C=O) present in lauroyl chloride. [, , , , , ]
A: Lauroyl chloride primarily reacts with nucleophiles, such as alcohols and amines, through a nucleophilic acyl substitution mechanism. This reaction leads to the formation of esters and amides, respectively. [, , , , , ]
ANone: Lauroyl chloride finds use in various applications, including:
- Surface Modification: It can modify the surface properties of materials like cellulose, tourmaline powder, and wheat straw hemicelluloses, enhancing their hydrophobicity. [, , , , , ]
- Synthesis of Surfactants: Lauroyl chloride serves as a precursor for synthesizing various surfactants, including gemini surfactants, which exhibit unique properties. [, , ]
- Preparation of Biodegradable Materials: Researchers utilize lauroyl chloride to modify natural polymers like chitosan and cellulose, creating materials with potential applications in drug delivery and bioplastics. [, , , , ]
- Synthesis of Other Compounds: Lauroyl chloride acts as a building block for synthesizing various organic compounds, including pharmaceutical intermediates. [, , , , ]
A: Lauroyl chloride is soluble in various organic solvents like dimethylformamide (DMF), acetone, tetrahydrofuran (THF), and dichloromethane. [, , , ]
A: Increasing the DS of lauroyl chloride on cellulose generally enhances the hydrophobicity and tensile strength of the resulting material. [, ]
A: While lauroyl chloride itself might not act as a catalyst in typical reactions, it can be a component in catalyst systems. For instance, lauroyl peroxide, derived from lauroyl chloride, is a known polymerization catalyst. []
A: Modifying the alkyl chain length can significantly influence the properties of lauroyl chloride derivatives. For instance, increasing the chain length generally enhances the hydrophobicity and can impact the critical micelle concentration (CMC) in surfactants. [, , ]
A: Lauroyl chloride is susceptible to hydrolysis in the presence of water, leading to the formation of lauric acid and hydrochloric acid. Storage under anhydrous conditions is crucial for maintaining its stability. [, ]
A: Lauroyl chloride is corrosive and moisture-sensitive. Proper personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be handled in a well-ventilated area to avoid inhalation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
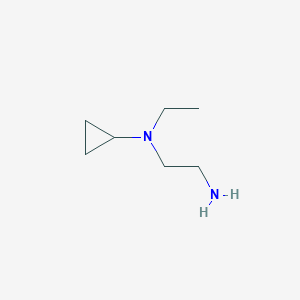
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)



